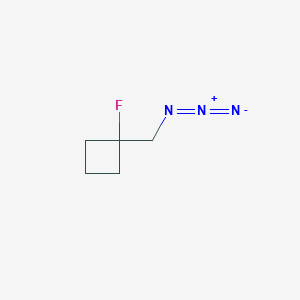
1-(Azidomethyl)-1-fluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-1-fluorocyclobutane is an organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-1-fluorocyclobutane typically involves the introduction of the azido group and the fluorine atom onto the cyclobutane ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halomethylcyclobutane, is treated with sodium azide (NaN3) to introduce the azido group. The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of azides and fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), amines, thiols.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.
Reduction: 1-(Aminomethyl)-1-fluorocyclobutane.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-(Azidomethyl)-1-fluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-1-fluorocyclobutane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The fluorine atom can influence the reactivity and stability of the compound by affecting the electronic properties of the cyclobutane ring .
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Similar in having an azido group but differs in the ring structure.
1-(Azidoethyl)-5H-tetrazole: Contains an azido group and an ethyl chain instead of a cyclobutane ring.
1-(Azidopropyl)-5H-tetrazole: Similar to 1-(Azidomethyl)-1-fluorocyclobutane but with a propyl chain.
Uniqueness: this compound is unique due to the combination of the azido group and the fluorine atom on a cyclobutane ring. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.
Properties
Molecular Formula |
C5H8FN3 |
|---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
1-(azidomethyl)-1-fluorocyclobutane |
InChI |
InChI=1S/C5H8FN3/c6-5(2-1-3-5)4-8-9-7/h1-4H2 |
InChI Key |
DTIDTOWDVDFNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















